molecular formula C15H13Br2NO B15080593 Phenol, 2,4-dibromo-6-[[(2,4-dimethylphenyl)imino]methyl]- CAS No. 329936-50-7

Phenol, 2,4-dibromo-6-[[(2,4-dimethylphenyl)imino]methyl]-

Cat. No.: B15080593
CAS No.: 329936-50-7
M. Wt: 383.08 g/mol
InChI Key: OPSKZOBVXVQYAI-UHFFFAOYSA-N
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Description

Phenol, 2,4-dibromo-6-[[(2,4-dimethylphenyl)imino]methyl]- is a brominated phenolic compound with a complex structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, 2,4-dibromo-6-[[(2,4-dimethylphenyl)imino]methyl]- typically involves the bromination of phenol followed by the introduction of the imino group. The reaction conditions often require the use of bromine or bromine-containing reagents in the presence of a catalyst to achieve the desired bromination. The subsequent step involves the reaction of the brominated phenol with 2,4-dimethylphenylamine under specific conditions to form the imino compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination processes using automated systems to ensure precision and efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Phenol, 2,4-dibromo-6-[[(2,4-dimethylphenyl)imino]methyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the imino group to an amine.

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines.

Scientific Research Applications

Phenol, 2,4-dibromo-6-[[(2,4-dimethylphenyl)imino]methyl]- has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound’s brominated structure makes it useful in studying enzyme inhibition and protein interactions.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Phenol, 2,4-dibromo-6-[[(2,4-dimethylphenyl)imino]methyl]- involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms and the imino group play crucial roles in binding to these targets, leading to inhibition or activation of specific pathways. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

    Phenol, 2,4-dibromo-: A simpler brominated phenol with similar reactivity but lacking the imino group.

    Phenol, 2,6-dibromo-4-methyl-: Another brominated phenol with a methyl group, offering different reactivity and applications.

    2,4-Dibromo-6-methylphenol: Similar in structure but with a methyl group instead of the imino group.

Uniqueness

Phenol, 2,4-dibromo-6-[[(2,4-dimethylphenyl)imino]methyl]- is unique due to the presence of both bromine atoms and the imino group, which confer distinct chemical properties and reactivity. This combination allows for a wide range of applications and makes it a valuable compound in various fields.

Properties

CAS No.

329936-50-7

Molecular Formula

C15H13Br2NO

Molecular Weight

383.08 g/mol

IUPAC Name

2,4-dibromo-6-[(2,4-dimethylphenyl)iminomethyl]phenol

InChI

InChI=1S/C15H13Br2NO/c1-9-3-4-14(10(2)5-9)18-8-11-6-12(16)7-13(17)15(11)19/h3-8,19H,1-2H3

InChI Key

OPSKZOBVXVQYAI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)N=CC2=C(C(=CC(=C2)Br)Br)O)C

Origin of Product

United States

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